BVT-14225

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BVT-14225 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of metabolic diseases such as type 2 diabetes, obesity, and metabolic syndrome. The compound’s ability to selectively inhibit 11β-HSD1 makes it a valuable tool in research focused on glucocorticoid metabolism and its role in metabolic disorders .

Mecanismo De Acción

BVT-14225 exerts its effects by selectively inhibiting 11β-HSD1, an enzyme involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound reduces the levels of active cortisol, which in turn helps to regulate blood glucose levels and reduce insulin resistance. This mechanism makes it a promising candidate for the treatment of metabolic diseases .

Análisis Bioquímico

Biochemical Properties

BVT-14225 interacts primarily with the enzyme 11β-HSD1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound can decrease blood glucose concentrations in hyperglycaemic mice .

Cellular Effects

This compound influences cell function by modulating the levels of cortisol, a hormone that plays a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 11β-HSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to decreased levels of active cortisol .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound remain consistent due to its high stability. It continues to inhibit 11β-HSD1 effectively, leading to sustained reductions in cortisol levels .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Higher doses lead to greater reductions in cortisol levels, thereby more effectively decreasing blood glucose concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme 11β-HSD1, which is a key player in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

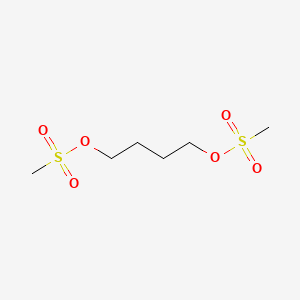

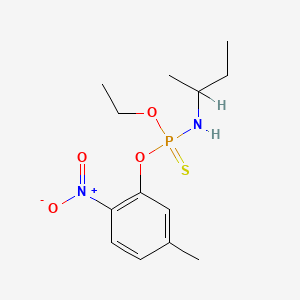

The synthesis of BVT-14225 involves the reaction of 3-chloro-2-methylbenzenesulfonamide with N,N-diethyl-4-thiazoleacetamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

BVT-14225 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include DMSO, various sulfonyl chlorides, and thiazole derivatives. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, with potential by-products including unreacted starting materials and side products from incomplete reactions .

Comparación Con Compuestos Similares

Similar Compounds

BVT-2733: Another selective inhibitor of 11β-HSD1 with similar therapeutic potential.

PF-915275: A potent and selective inhibitor of 11β-HSD1, studied for its effects on metabolic diseases.

Uniqueness

BVT-14225 stands out due to its high selectivity for 11β-HSD1 over 11β-HSD2, making it a more targeted and potentially safer option for therapeutic use. Its efficacy in reducing blood glucose levels in animal models further highlights its potential as a treatment for metabolic diseases .

Propiedades

IUPAC Name |

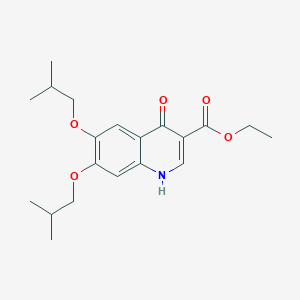

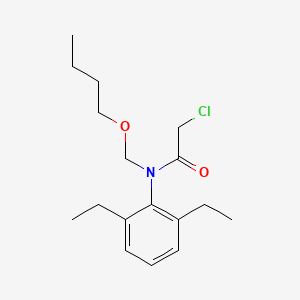

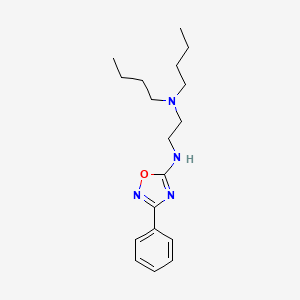

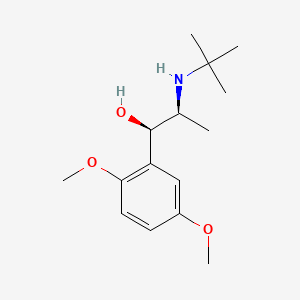

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMZAHWOASGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.